molecular formula C11H21ClN2O4S B13471387 tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate

tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate

Cat. No.: B13471387
M. Wt: 312.81 g/mol
InChI Key: WDFPRICCHMSLAH-SECBINFHSA-N
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Description

tert-Butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a chlorosulfonyl functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Properties

Molecular Formula

C11H21ClN2O4S

Molecular Weight

312.81 g/mol

IUPAC Name

tert-butyl N-[[(3R)-1-chlorosulfonylpiperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)13-7-9-5-4-6-14(8-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15)/t9-/m1/s1

InChI Key

WDFPRICCHMSLAH-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCN(C1)S(=O)(=O)Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The chlorosulfonyl group is introduced through a chlorosulfonation reaction. The reaction conditions often require the use of solvents such as methylene chloride or chloroform and may involve catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to other functional groups such as sulfonamides.

    Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, the compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: Its structural features allow for the design of molecules with desired pharmacological properties .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • tert-Butyl N-[(3R)-piperidin-3-ylmethyl]carbamate

Comparison: Compared to similar compounds, tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate is unique due to the presence of the chlorosulfonyl group

Biological Activity

tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorosulfonyl group and a tert-butyl carbamate moiety. This configuration is hypothesized to contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity:
Research indicates that this compound may act as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Inhibition of BChE can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

2. Antimicrobial Properties:
The compound has shown antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential utility in addressing antibiotic resistance .

Biological Activity Data

Activity Model/System Outcome Reference
BChE InhibitionIn vitro enzymatic assaysSignificant inhibition observed
Antimicrobial ActivityVarious bacterial strainsEffective against MRSA and other strains
Neuroprotective EffectsAstrocyte cultures stimulated with Aβ1-42Moderate protective effects noted

Case Studies

Case Study 1: Neuroprotective Effects
In a study examining the effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptide, the compound demonstrated a reduction in cell death and inflammatory markers. The study highlighted its potential as a neuroprotective agent against Alzheimer’s pathology .

Case Study 2: Antimicrobial Efficacy
A screening of various derivatives, including this compound, revealed significant antibacterial activity against clinically relevant strains. This underscores the importance of exploring this compound further for therapeutic applications in infectious diseases .

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